(Trimethoxysilyl)methyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethoxysilyl)methyl butyrate is an organosilicon compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is particularly interesting due to its unique combination of silicon and ester functionalities, which makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Trimethoxysilyl)methyl butyrate can be synthesized through the esterification reaction of butyric acid with (trimethoxysilyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of (Trimethoxysilyl)methyl butyrate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as amberlyst-15, can enhance the reaction rate and yield . The process may also include steps for purification, such as distillation, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Trimethoxysilyl)methyl butyrate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Condensation: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Condensation: Other silanes and a catalyst like hydrochloric acid.
Major Products Formed
Hydrolysis: Butyric acid and (trimethoxysilyl)methanol.
Transesterification: New esters and alcohols.
Condensation: Siloxane polymers.
Scientific Research Applications
(Trimethoxysilyl)methyl butyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Trimethoxysilyl)methyl butyrate involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its applications in forming crosslinked networks in polymers and coatings . The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: An ester with a similar structure but lacks the silicon functionality.
(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound with a methacrylate group instead of a butyrate group.
Uniqueness
(Trimethoxysilyl)methyl butyrate is unique due to its combination of ester and silane functionalities, which allows it to participate in both organic and inorganic reactions. This dual functionality makes it versatile for applications in various fields, including materials science and biotechnology .
Properties
CAS No. |
679842-06-9 |
---|---|
Molecular Formula |
C8H18O5Si |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
trimethoxysilylmethyl butanoate |
InChI |
InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |
InChI Key |
UUUHCUUFEZUVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.